Cas no 2172005-67-1 (N-phenyl(2-methylpropoxy)carbohydrazide)

N-Phenyl(2-methylpropoxy)carbohydrazide is a carbohydrazide derivative characterized by its unique structural features, including a phenyl group and a 2-methylpropoxy substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. Its carbohydrazide moiety offers reactivity for the formation of hydrazones and other functionalized derivatives, while the branched alkoxy chain may influence solubility and steric properties. The compound's stability and selective reactivity make it suitable for applications in heterocyclic chemistry and as a building block for bioactive molecules. Proper handling and storage under inert conditions are recommended to maintain its integrity.
N-phenyl(2-methylpropoxy)carbohydrazide structure
2172005-67-1 structure
Product name:N-phenyl(2-methylpropoxy)carbohydrazide
CAS No:2172005-67-1
MF:C11H16N2O2
MW:208.256942749023
CID:6056019
PubChem ID:165958779

N-phenyl(2-methylpropoxy)carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • N-phenyl(2-methylpropoxy)carbohydrazide
    • EN300-1275870
    • 2172005-67-1
    • Inchi: 1S/C11H16N2O2/c1-9(2)8-15-11(14)13(12)10-6-4-3-5-7-10/h3-7,9H,8,12H2,1-2H3
    • InChI Key: PNXMZJMJPKNXJR-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C=CC=CC=1)N)=O)CC(C)C

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55.6Ų

N-phenyl(2-methylpropoxy)carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1275870-0.05g
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
0.05g
$612.0 2023-05-23
Enamine
EN300-1275870-1.0g
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
1g
$728.0 2023-05-23
Enamine
EN300-1275870-2.5g
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
2.5g
$1428.0 2023-05-23
Enamine
EN300-1275870-10000mg
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
10000mg
$2701.0 2023-10-01
Enamine
EN300-1275870-1000mg
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
1000mg
$628.0 2023-10-01
Enamine
EN300-1275870-10.0g
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
10g
$3131.0 2023-05-23
Enamine
EN300-1275870-5.0g
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
5g
$2110.0 2023-05-23
Enamine
EN300-1275870-0.25g
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
0.25g
$670.0 2023-05-23
Enamine
EN300-1275870-50mg
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
50mg
$528.0 2023-10-01
Enamine
EN300-1275870-5000mg
N-phenyl(2-methylpropoxy)carbohydrazide
2172005-67-1
5000mg
$1821.0 2023-10-01

Additional information on N-phenyl(2-methylpropoxy)carbohydrazide

Introduction to N-phenyl(2-methylpropoxy)carbohydrazide (CAS No. 2172005-67-1)

N-phenyl(2-methylpropoxy)carbohydrazide, a compound with the chemical identifier CAS No. 2172005-67-1, is a significant molecule in the realm of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and molecular biology.

The molecular structure of N-phenyl(2-methylpropoxy)carbohydrazide consists of a phenyl group attached to a (2-methylpropoxy)carbonyl hydrazide moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of the carbonyl hydrazide group suggests potential utility in forming Schiff bases and other heterocyclic compounds, which are widely explored for their pharmacological properties.

In the context of contemporary research, N-phenyl(2-methylpropoxy)carbohydrazide has been investigated for its role in modulating various biological pathways. Studies have highlighted its interaction with enzymes and receptors, which could be pivotal in developing novel therapeutic agents. For instance, research indicates that this compound may exhibit inhibitory effects on certain kinases and proteases, which are implicated in inflammatory and degenerative diseases.

One of the most compelling aspects of N-phenyl(2-methylpropoxy)carbohydrazide is its versatility in medicinal chemistry. Researchers have leveraged its structural features to design derivatives with enhanced bioavailability and targeted action. The phenyl ring, in particular, offers a scaffold for further functionalization, enabling the creation of molecules with specific pharmacological profiles. This adaptability has made it a staple in high-throughput screening campaigns aimed at identifying lead compounds for drug discovery.

The synthesis of N-phenyl(2-methylpropoxy)carbohydrazide is another area of active interest. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality material for their experiments. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to tailor the compound's structure with precision.

Recent advancements in computational chemistry have further propelled the study of N-phenyl(2-methylpropoxy)carbohydrazide. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the rational design of more effective derivatives. These computational approaches complement experimental work, offering a holistic understanding of the compound's behavior at both molecular and cellular levels.

The pharmacokinetic properties of N-phenyl(2-methylpropoxy)carbohydrazide are also under scrutiny. Researchers are examining its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as a drug candidate. Understanding these parameters is crucial for predicting clinical efficacy and identifying potential side effects before moving into human trials.

In conclusion, N-phenyl(2-methylpropoxy)carbohydrazide (CAS No. 2172005-67-1) represents a promising compound with multifaceted applications in pharmaceutical research. Its unique structural features, coupled with its potential biological activities, make it a valuable tool for developing new drugs and exploring novel therapeutic strategies. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in advancing medical science.

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